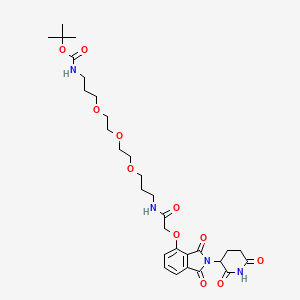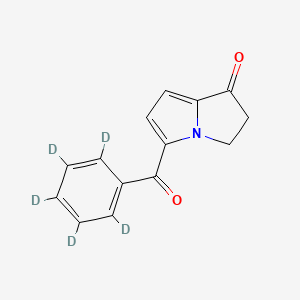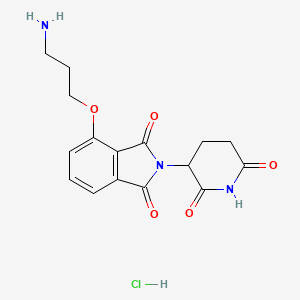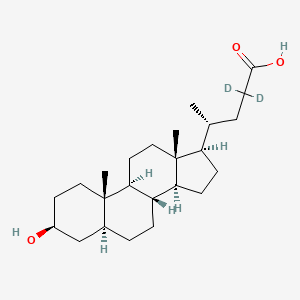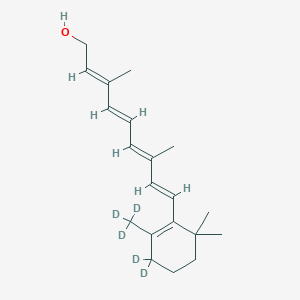
all-trans-Retinol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-trans-Retinol-d5: is a deuterated form of all-trans-Retinol, a derivative of vitamin A. This compound is often used as an internal standard in mass spectrometry for the quantification of all-trans-Retinol due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds during analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinol-d5 involves the incorporation of deuterium atoms into the all-trans-Retinol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of all-trans-Retinol can also result in the incorporation of deuterium atoms into the final product
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes several steps:
Synthesis of Deuterated Precursors: Deuterated compounds are synthesized using deuterium gas or deuterated solvents.
Reaction with Retinol: The deuterated precursors are then reacted with retinol under controlled conditions to produce this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: All-trans-Retinol-d5 can undergo oxidation to form all-trans-Retinoic acid-d5. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of all-trans-Retinyl acetate-d5. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur where the hydroxyl group of this compound is replaced with other functional groups. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: All-trans-Retinoic acid-d5.
Reduction: All-trans-Retinyl acetate-d5.
Substitution: Various substituted retinol derivatives
Applications De Recherche Scientifique
All-trans-Retinol-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of retinoids.
Biology: Studied for its role in cellular processes such as differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in conditions like acute promyelocytic leukemia and skin disorders.
Industry: Utilized in the formulation of cosmetic products and dietary supplements
Mécanisme D'action
All-trans-Retinol-d5 exerts its effects by interacting with retinoic acid receptors in the body. These receptors are nuclear receptors that regulate the transcription of target genes involved in various biological processes. The binding of this compound to these receptors leads to the activation or repression of gene expression, which in turn affects cellular functions such as differentiation, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
All-trans-Retinoic acid-d5: A deuterated form of all-trans-Retinoic acid, used as an internal standard in mass spectrometry.
All-trans-Retinyl acetate-d5: A deuterated form of all-trans-Retinyl acetate, used in similar applications as all-trans-Retinol-d5.
Retinol-d5: Another deuterated form of retinol, used for similar purposes
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it a valuable tool in research and industry .
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |
Clé InChI |
FPIPGXGPPPQFEQ-LHAZDGMOSA-N |
SMILES isomérique |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/CO)/C)/C)(C)C)[2H] |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


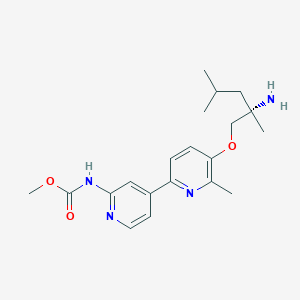
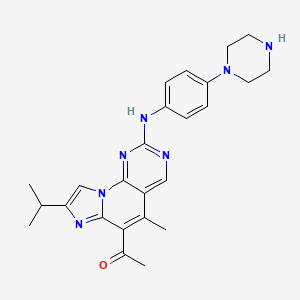
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
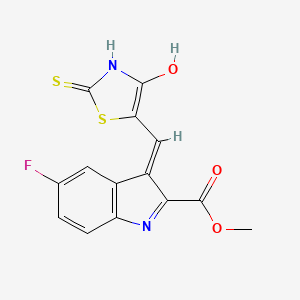
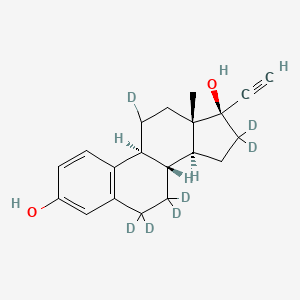
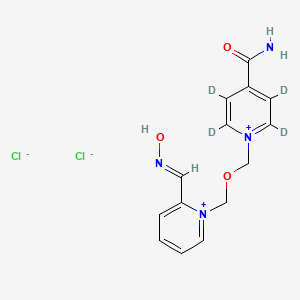


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

